
Diethyl 2,5-dianilinoterephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,5-dianilinoterephthalate, also known as DEDAT, is a chemical compound that has been widely used in scientific research. It is a versatile molecule that has found applications in various fields, including organic chemistry, materials science, and biotechnology.
Mecanismo De Acción
The mechanism of action of Diethyl 2,5-dianilinoterephthalate is not fully understood. However, it is believed to act as a fluorescence quencher by accepting excited-state electrons from nearby fluorophores. This property has made Diethyl 2,5-dianilinoterephthalate a useful tool for studying protein-protein interactions and enzyme activity.
Biochemical and Physiological Effects:
Diethyl 2,5-dianilinoterephthalate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to mammalian cells at concentrations commonly used in research experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl 2,5-dianilinoterephthalate has several advantages for use in lab experiments. It is a stable and readily available molecule that can be easily synthesized. It has a high quantum yield and is highly soluble in organic solvents. However, Diethyl 2,5-dianilinoterephthalate has some limitations. It is sensitive to moisture and must be stored in a dry environment. It is also not suitable for use in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of Diethyl 2,5-dianilinoterephthalate in scientific research. One potential application is in the development of fluorescent probes for imaging biological systems. Another potential application is in the synthesis of new materials with unique properties. Additionally, Diethyl 2,5-dianilinoterephthalate could be used as a tool for studying enzyme kinetics and protein-protein interactions in living cells.
Conclusion:
In conclusion, Diethyl 2,5-dianilinoterephthalate is a versatile molecule that has found applications in various fields of scientific research. Its synthesis method is straightforward, and it has several advantages for use in lab experiments. While its mechanism of action and biochemical and physiological effects are not fully understood, Diethyl 2,5-dianilinoterephthalate has shown promise as a tool for studying biological systems and developing new materials. With further research, Diethyl 2,5-dianilinoterephthalate could have even more applications in the future.
Métodos De Síntesis
Diethyl 2,5-dianilinoterephthalate can be synthesized using a two-step process. The first step involves the reaction of 2,5-diaminoterephthalic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of diethyl 2,5-diaminoterephthalate, which is then reacted with aniline in the presence of a catalyst such as palladium on carbon to yield Diethyl 2,5-dianilinoterephthalate.
Aplicaciones Científicas De Investigación
Diethyl 2,5-dianilinoterephthalate has been used in various scientific research applications, including the synthesis of organic compounds, the development of materials with unique properties, and the study of biological systems. In organic synthesis, Diethyl 2,5-dianilinoterephthalate has been used as a building block for the synthesis of complex molecules, such as dendrimers and polymers. In materials science, Diethyl 2,5-dianilinoterephthalate has been used to prepare thin films and coatings with unique optical and electrical properties. In biotechnology, Diethyl 2,5-dianilinoterephthalate has been used as a fluorescent probe to study protein-protein interactions and enzyme activity.
Propiedades
Número CAS |
14297-59-7 |
|---|---|
Fórmula molecular |
C24H24N2O4 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
diethyl 2,5-dianilinobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H24N2O4/c1-3-29-23(27)19-15-22(26-18-13-9-6-10-14-18)20(24(28)30-4-2)16-21(19)25-17-11-7-5-8-12-17/h5-16,25-26H,3-4H2,1-2H3 |
Clave InChI |
FVXKBIAYJSJUBJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1NC2=CC=CC=C2)C(=O)OCC)NC3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1NC2=CC=CC=C2)C(=O)OCC)NC3=CC=CC=C3 |
Otros números CAS |
14297-59-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




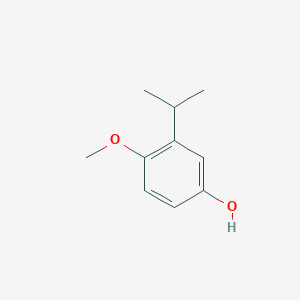
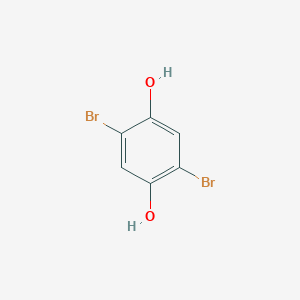
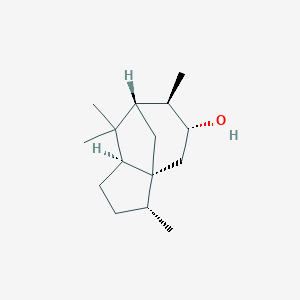
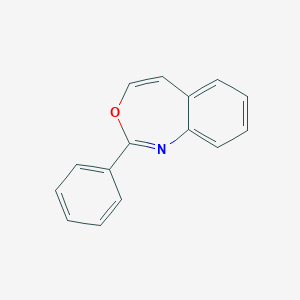


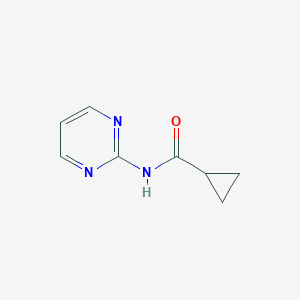
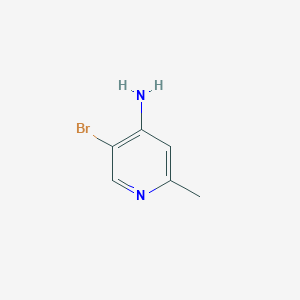

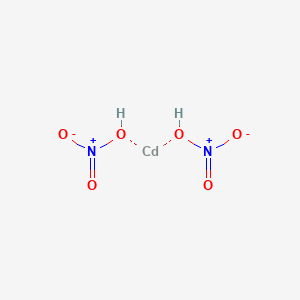

![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)
